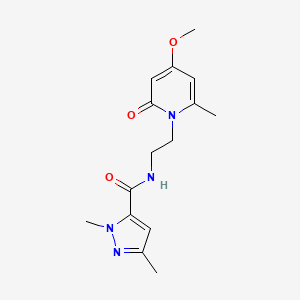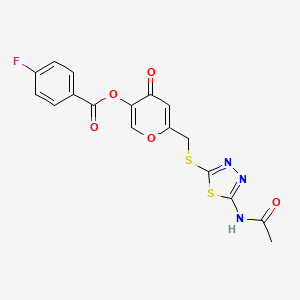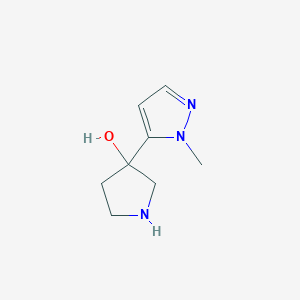![molecular formula C18H21FN2O2S B2694523 2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide CAS No. 2097860-14-3](/img/structure/B2694523.png)
2-(2-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis of its structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The thiophene and pyrrolidine rings might undergo electrophilic substitution or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents.科学的研究の応用
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of related propanamide derivatives have been extensively studied in preclinical models. For instance, S-1, a compound within the same class, has been evaluated for its pharmacokinetics and metabolism in rats, highlighting its potential as a therapeutic agent for androgen-dependent diseases. The study demonstrated that S-1 is rapidly absorbed, slowly cleared, moderately distributed, and extensively metabolized, presenting a comprehensive profile of its behavior within biological systems (Wu et al., 2006).
Molecular Inhibition and Therapeutic Potential
Research on similar propanamide derivatives has revealed their potential as selective inhibitors for kinase superfamily members, such as the Met kinase. These compounds, through their molecular design, have shown efficacy in inhibiting tumor growth in preclinical models, underscoring their potential in cancer therapy (Schroeder et al., 2009).
Chemical Synthesis and Characterization
The synthesis and characterization of structurally related compounds are crucial for understanding their properties and potential applications. For example, efficient synthesis methods for key pharmaceutical intermediates demonstrate the importance of chemical synthesis in drug development and the exploration of new therapeutic agents (Wang et al., 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-13(23-17-5-3-2-4-16(17)19)18(22)20-15-6-8-21(11-15)10-14-7-9-24-12-14/h2-5,7,9,12-13,15H,6,8,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEBKFIOXHOQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)CC2=CSC=C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2694442.png)
![7-azepan-1-yl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2694443.png)


![7-Bromo-3,7B-dihydro-1H-cyclopropa[C]quinolin-2(1AH)-one](/img/structure/B2694450.png)



![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)


amine hydrochloride](/img/no-structure.png)
